molecular formula C10H8O3 B602384 2-(Benzofuran-5-YL)acetic acid CAS No. 142935-60-2

2-(Benzofuran-5-YL)acetic acid

Cat. No. B602384
M. Wt: 176.17
InChI Key:
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Description

2-(Benzofuran-5-YL)acetic acid is a chemical compound with the molecular weight of 176.17 . It is also known by its IUPAC name, 1-benzofuran-5-ylacetic acid . This compound is used as a reactant in the preparation of α2-antagonist/5-HT uptake inhibitors, which are used as antidepressants .


Synthesis Analysis

The synthesis of 2-(Benzofuran-5-YL)acetic acid involves several steps, including the use of selenium dioxide in aqueous dioxane under reflux conditions . The crude product is then purified by column chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of 2-(Benzofuran-5-YL)acetic acid is represented by the InChI code: 1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) .


Chemical Reactions Analysis

Benzofuran compounds, including 2-(Benzofuran-5-YL)acetic acid, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the development of various drugs and clinical drug candidates .


Physical And Chemical Properties Analysis

2-(Benzofuran-5-YL)acetic acid is a solid at room temperature .

Scientific Research Applications

  • Spectroscopic Analysis:

    • A study by (Khemalapure et al., 2019) explored spectroscopic studies on a related molecule, (5-Bromo-benzofuran-3-yl)-acetic acid hydrazide, using experimental and theoretical approaches. This research is significant for understanding the molecular structure and behavior of benzofuran derivatives.
  • Pharmaceutical Applications:

    • A study conducted by (Kenchappa & Bodke, 2020) described the synthesis of benzofuran pyrazole heterocycles and their preliminary screening for analgesic and anti-inflammatory activities. This indicates the potential of benzofuran derivatives in developing new pharmaceuticals.
  • Photophysical and Solvent Effect Studies:

    • Research by (Maridevarmath et al., 2019) on a benzofuran derivative, namely (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, provided insights into its photophysical properties and solvent effects, suggesting applications in luminescence materials and fluorescent probes.
  • Structural and Drug Likeness Properties:

    • (Hiremath et al., 2019) focused on the structural and spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid, including its drug likeness properties. This study highlights the pharmaceutical potential of such compounds.
  • Antibacterial and Antitubercular Activity:

    • A study by (Bodke et al., 2017) on Schiff bases of benzofuran-quinoline derivatives demonstrated their high antibacterial and antitubercular activities, indicating the therapeutic potential of benzofuran compounds.
  • Herbicidal Applications:

    • Research by (Araniti et al., 2019) explored benzofuran-2-acetic esters as a new class of natural-like herbicides. They showed significant phytotoxic activity, opening avenues for environmentally friendly agricultural chemicals.

Safety And Hazards

The safety information for 2-(Benzofuran-5-YL)acetic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran-5-yl-Acetic Acid is used in the preparation of α2-antagonist/5-HT uptake inhibitors, which are used as antidepressants . This suggests potential future directions in the development of new therapeutic agents for the treatment of depression .

properties

IUPAC Name

2-(1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTBNKYATQJDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzofuran-5-YL)acetic acid

CAS RN

142935-60-2
Record name 5-Benzofuranacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl benzofuran-5-ylacetate (1.2 gm, 6.3 mmol) was dissolved in methanol (10 mL) and 2N sodium hydroxide (6.5 mL) was added under nitrogen and the mixture was stirred at rt for 3 hr. It was then diluted-with water and extracted with ether. The aqueous layer was acidified with 2N hydrochloric acid and again extracted twice with ethyl acetate. The organic layers were washed with brine, combined, dried over sodium sulfate and evaporated to give 1.1 gm of title compound suitable for the next step.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the solution of (2,3-dihydro-benzofuran-5-yl)-acetic acid (0.89 g, 5 mmol) and N-bromosuccinimide (0.89 g, 5 mmol) in carbon tetrachloride (10 mL) was added 10 mg of benzoyl peroxide. The mixture was refluxed for 3 h and cooled with ice. The solid was removed by filtration, the filtrate was concentrated, the residue was crystallized from 1:1 ethyl acetate:hexane to give a white solid (390 mg, 44%). 1H NMR (400 MHz, CDCl3) δ 10.5 (b s, 1H), 7.62 (d, J=2.2 Hz, 1H), 7.52 (d, J=1.4 Hz, 1H), 7.46 (d, J=8.4 Hz, 1H), 7.21 (dd, J=8.4, 1.8 Hz, 1H), 6.74 (d, J=2.2 Hz, 1H), 3.75 (s, 2H).
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Yield
44%

Citations

For This Compound
1
Citations
G Du, W Du, Y An, M Wang, F Hao, X Tong… - Medicinal Chemistry …, 2022 - Springer
The interaction between Lymphocyte function-associated antigen 1 (LFA-1) and intercellular-adhesion molecule-1 (ICAM-1) plays important roles in the cell-mediated immune response …
Number of citations: 2 link.springer.com

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